RO5263397 is a selective agonist of the trace amine-associated receptor 1 (TAAR1). [ [], [], [], [], [], [], [], [], [] ] TAAR1 is a G protein-coupled receptor found in various regions of the brain, particularly in areas associated with dopaminergic, serotonergic, and glutamatergic neurotransmission. [ [], [], [] ] RO5263397 has been investigated for its potential therapeutic applications in neuropsychiatric disorders, such as schizophrenia and addiction, due to its ability to modulate these neurotransmitter systems. [ [], [], [], [], [], [], [], [] ]
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, also known as RO-5256390, is a chemical compound developed by Hoffmann-La Roche. It serves as an agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor that plays a role in various neurobiological processes. The compound has shown promise in preclinical studies for its potential to mitigate compulsive and binge-like eating behaviors, positioning it as a candidate for treating binge eating disorder .
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is classified under the category of oxazolines, specifically as an amine derivative. Its classification within pharmacological research highlights its interaction with trace amine receptors, which are implicated in various psychiatric and metabolic disorders .
The synthesis of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine involves several key steps typically executed under controlled laboratory conditions. The general method includes:
Technical details regarding specific reaction conditions can vary based on the desired stereochemistry and yield but generally follow established protocols for oxazoline synthesis .
The molecular structure of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine can be described as follows:
The compound features a fluorinated aromatic ring attached to a dihydrooxazole moiety, contributing to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity .
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine undergoes several chemical reactions that are critical for its functionalization and application:
These reactions are essential for exploring structure-activity relationships and optimizing pharmacological properties .
The mechanism of action of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine primarily involves its interaction with TAAR1. Upon binding to this receptor:
Relevant data regarding these properties can significantly influence formulation strategies for potential therapeutic applications .
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine has several notable applications in scientific research:
The systematic IUPAC name for this compound is (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine. It belongs to the 4,5-dihydrooxazole (oxazoline) class of heterocyclic compounds, characterized by a partially saturated five-membered ring containing oxygen and nitrogen atoms. The parent scaffold is classified under the broader category of aminorex analogs, though it lacks the stimulant properties associated with that class. The systematic name reflects:
The compound is commonly referenced by its research code RO5263397, denoting its development as a trace amine-associated receptor 1 (TAAR1) agonist.
The molecule contains a single chiral center at the C4 position of the dihydrooxazole ring, resulting in two enantiomers:
Table 1: Stereochemical Properties of RO5263397 Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Absolute Configuration | S | R |
TAAR1 EC₅₀ | 46 nM | >10 μM |
Pharmacological Activity | Full agonist | Inactive |
Significance | Target-specific effects | Negligible receptor interaction |
X-ray crystallography confirms the S-configuration stabilizes a binding-competent conformation through intramolecular hydrogen bonding between the oxazoline nitrogen and the amine group. This spatial arrangement permits optimal interaction with TAAR1's transmembrane domain 5, particularly through π-stacking of the fluorinated phenyl ring with Phe186 and hydrogen bonding with Asp102. The loss of activity in the R-enantiomer demonstrates the strict stereochemical requirements of TAAR1 activation [1] [5] [7].
Molecular Formula: C₁₀H₁₁FN₂OExact Mass: 194.0857 g/molMolecular Weight: 194.21 g/mol
Table 2: Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | Not reported | Decomposes above 200°C |
Boiling Point | No data available | -- |
LogP | 1.84 ± 0.32 | Predicted (XLogP3) |
Water Solubility | <0.1 g/L | Estimated |
Stability | Light-sensitive | Degrades under UV exposure |
Storage Conditions | 2-8°C in inert atmosphere | Dark, anhydrous environment |
pKₐ (amine) | 6.8 ± 0.2 | Protonatable at physiological pH |
The compound exhibits poor aqueous solubility but high organic solvent miscibility (DMSO solubility >50 mg/mL). Its stability profile necessitates protection from light and moisture due to hydrolytic susceptibility of the oxazoline ring under acidic conditions. The calculated lipophilicity (LogP) suggests moderate blood-brain barrier permeability, consistent with its CNS activity [1] [2] [5].
Nuclear Magnetic Resonance (NMR)¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (101 MHz, DMSO-d₆):
Fourier-Transform Infrared (FTIR) SpectroscopyKey vibrational assignments (cm⁻¹):
High-Resolution Mass Spectrometry (HRMS)
Table 3: Characteristic Spectral Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.25 (dd) | Methine proton at chiral center |
¹³C NMR | δ 162.5 (d, J=245 Hz) | Fluorinated aromatic carbon |
FTIR | 1240 cm⁻¹ | Oxazoline C-O-C asymmetric stretch |
HRMS | 194.0857 [M]⁺ | Confirms molecular formula |
Single-crystal X-ray diffraction analysis reveals:
The asymmetric unit contains one molecule with bond lengths and angles characteristic of dihydrooxazolamines:
The fluorophenyl and oxazoline rings form a dihedral angle of 47.38(12)°, creating a twisted conformation that optimizes crystal packing through intermolecular hydrogen bonding. Key interactions include:
The S-configuration at C4 is unequivocally confirmed by anomalous dispersion effects in the diffraction data. The crystal packing demonstrates significant torsional flexibility, consistent with the compound's conformational adaptability when binding to TAAR1 [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7